molecular formula C5H6ClN3O B090868 4-Chloro-6-methoxypyrimidin-5-amine CAS No. 15846-19-2

4-Chloro-6-methoxypyrimidin-5-amine

Cat. No. B090868
CAS RN: 15846-19-2
M. Wt: 159.57 g/mol
InChI Key: SDMMBMBLFCTDIJ-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxypyrimidin-5-amine is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and its interesting chemical properties. The compound has been investigated for its role in the treatment of hypertension as an alpha-2-imidazoline receptor agonist . It has also been studied in the context of its synthesis and crystal structure, as well as its interactions with other molecules .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of different halogenated pyrimidines with amines. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has been studied, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine . This compound can further react with secondary amines to afford substituted aminopyrimidines. Similarly, the synthesis of 4-chloro-6-methoxypyrimidin-2-amine has been achieved, and its crystal structure has been analyzed, showing how it forms hydrogen-bonded tapes and sheets in the crystal lattice .

Molecular Structure Analysis

The molecular structure of 4-chloro-6-methoxypyrimidin-5-amine derivatives has been extensively studied using both experimental and theoretical techniques. For example, Density Functional Theory (DFT), molecular docking, and various spectroscopic methods such as FT-IR, FT-Raman, and NMR have been employed to investigate the structure and properties of these molecules . These studies have provided insights into the vibrational modes, geometrical parameters, and electronic properties of the compounds.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, leading to a wide range of products. The reactivity of these compounds with amines has been a particular focus, as seen in the synthesis of different substituted pyrimidines , , . The reaction conditions and the nature of the substituents on the pyrimidine ring and the amines can significantly influence the outcome of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-6-methoxypyrimidin-5-amine derivatives have been characterized through experimental and computational methods. These studies have revealed information about the molecular electrostatic potential, stability, charge distribution, and thermodynamic parameters . Additionally, the hydrogen bonding interactions in the crystal structures of these compounds contribute to their solid-state properties .

Scientific Research Applications

Crystal Structure Analysis

4-Chloro-6-methoxypyrimidin-5-amine has been studied for its crystal structure, revealing significant insights into its chemical behavior and interactions. For instance, a study by Thanigaimani et al. (2012) explored the crystal structure of a related compound, demonstrating how it forms hydrogen bonds and interlinks into sheets, which could be useful in designing materials with specific properties (Thanigaimani, Khalib, Arshad, & Razak, 2012).

Pharmaceutical Applications

Research into the biological activities of derivatives of 4-Chloro-6-methoxypyrimidin-5-amine has shown potential in pharmaceutical development. Aayisha et al. (2019) conducted a study on a molecule incorporating 4-Chloro-6-methoxypyrimidin-5-amine that acts as a potential antihypertensive agent by targeting I1 imidazoline receptors. This research includes DFT and molecular docking studies, providing insights into the compound's mechanism of action (Aayisha, Renuga Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).

Kinase Inhibition for Cancer Therapy

Wada et al. (2012) explored the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, showcasing the potential of 4-Chloro-6-methoxypyrimidin-5-amine derivatives as kinase inhibitors, which are crucial in developing anticancer therapies (Wada, Cheng, Jiang, Jiang, Xie, Hu, Sanganee, & Luker, 2012).

Herbicide Development

The chemical modification of 4-Chloro-6-methoxypyrimidin-5-amine has also been applied in the development of herbicides. Zheng-mi (2014) synthesized deuterium-substituted derivatives to create effective herbicides, highlighting the compound's utility in agricultural applications (Zheng-mi, 2014).

Solubility and Thermodynamic Studies

Understanding the solubility and thermodynamics of 4-Chloro-6-methoxypyrimidin-5-amine in various solvents is critical for its application in different domains. Yao, Xia, and Li (2017) investigated its solubility in organic solvents, providing valuable data for its use in chemical synthesis and formulation (Yao, Xia, & Li, 2017).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Future Directions

The future directions for the study of 4-Chloro-6-methoxypyrimidin-5-amine could involve further exploration of its potential anticancer properties . Additionally, more research could be done to fully characterize its chemical reactions and to develop new synthetic routes .

properties

IUPAC Name

4-chloro-6-methoxypyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-10-5-3(7)4(6)8-2-9-5/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMMBMBLFCTDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355841
Record name 4-chloro-6-methoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxypyrimidin-5-amine

CAS RN

15846-19-2
Record name 4-chloro-6-methoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-methoxypyrimidin-5-amine
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